二氢卟啉 IX 2-乙烯基, 4-羟甲基

描述

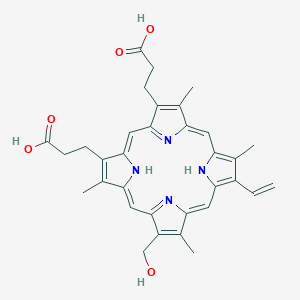

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a naturally occurring porphyrin derivative . It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates . Research has shown it to have anti-inflammatory and antioxidant properties .

Molecular Structure Analysis

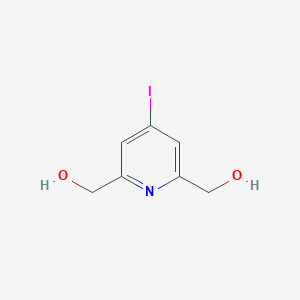

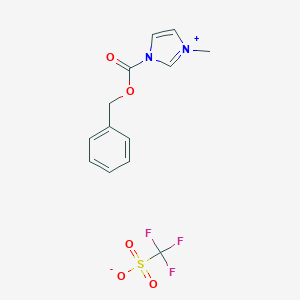

The molecular formula of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is C33H34N4O5 . Its molecular weight is 566.65 .科学研究应用

卟啉病的诊断和管理

DPVH被用作血浆卟啉分析中的内标 . 该方法用于识别患有皮肤卟啉病 (PCT) 的患者,并区分肾衰竭的 PCT 和肾衰竭的假性卟啉病 .

生化过程

DPVH参与许多生化过程,包括蛋白质、脂类和碳水化合物的合成 .

抗炎特性

研究表明,DPVH具有抗炎特性 . 这使得它成为开发新型抗炎药物的潜在候选药物。

抗氧化特性

DPVH还表现出抗氧化特性 . 这表明它可以用于开发抗氧化补充剂或治疗方法。

卟啉研究

DPVH已被用于研究卟啉的生化和生理作用 . 该研究可以帮助更好地了解卟啉在人体中的作用,并可能为与卟啉代谢相关的疾病开发新的治疗方法。

慢性砷中毒

DPVH是粪便卟啉二氢卟啉 IX的衍生物,存在于地方性慢性砷中毒患者中 . 这表明它可以用于诊断或治疗这种情况。

作用机制

Target of Action

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a derivative of the fecal porphyrin Deuteroporphyrin IX . It is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates

Mode of Action

It is known to be involved in various biochemical processes .

Biochemical Pathways

DPVH is a naturally occurring porphyrin derivative . Porphyrins are essential for the function of hemoglobin, a protein in your red blood cells that links to porphyrin, binds iron, and carries oxygen to your cells and carbon dioxide away from your cells . .

Result of Action

Research has shown DPVH to have anti-inflammatory and antioxidant properties . It has been used to study the biochemical and physiological effects of porphyrins . .

生化分析

Biochemical Properties

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical roles .

Cellular Effects

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow it to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCXGHPEGYLZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)